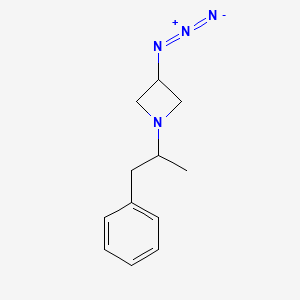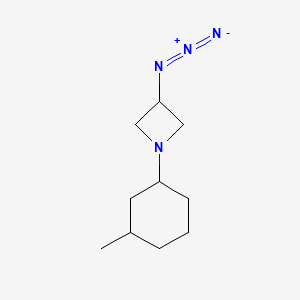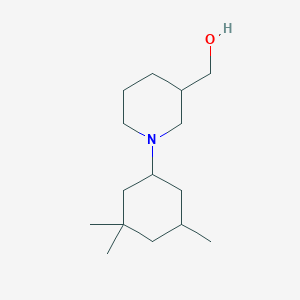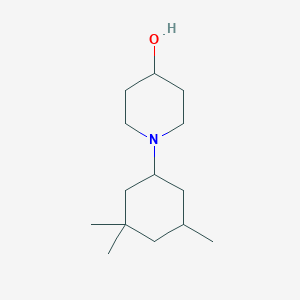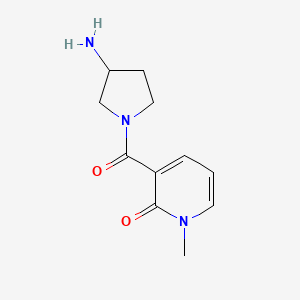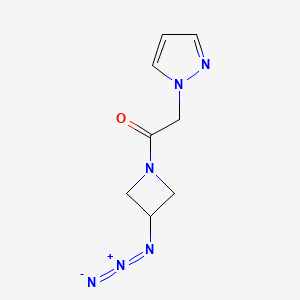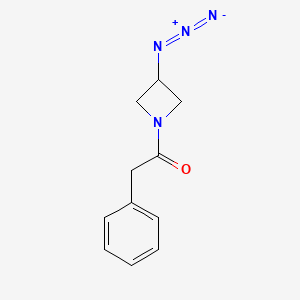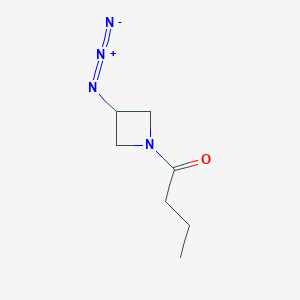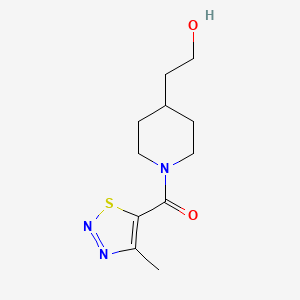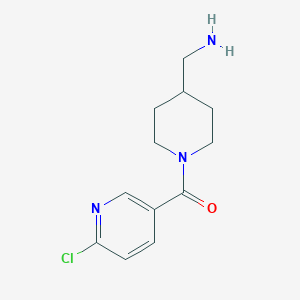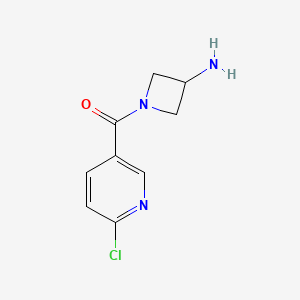
(3-氨基氮杂环丁-1-基)(6-氯吡啶-3-基)甲酮
描述
科学研究应用
抗菌和抗癌应用
- 合成和抗菌活性:已经合成了一些新的吡啶衍生物,包括与查询化合物结构相似的那些,并评估了它们的抗菌活性。这些化合物对细菌和真菌菌株表现出可变和适度的活性,表明它们作为抗菌剂的潜力(Patel、Agravat 和 Shaikh,2011)。
- 晶体和分子结构分析:已经对具有相似框架的化合物进行了结构分析,这对于理解结构与生物活性之间的关系至关重要。此类分析通过提供对分子构型和分子间相互作用的见解,支持新疗法的开发(Lakshminarayana 等,2009)。
- 潜在的抗癌剂:对带有各种部分的吡唑衍生物的研究表明,一些合成化合物的抗癌活性高于参考药物,表明对类似于查询化合物的核心结构的修改可以产生有效的抗癌剂(Hafez、El-Gazzar 和 Al-Hussain,2016)。
结构和分子对接研究
- 分子对接研究:已经合成了一些新的杂环化合物,包括恶唑和吡唑啉衍生物,并对其进行了分子对接研究。这些研究旨在预测这些化合物与靶蛋白之间的相互作用,为药物设计和开发提供有价值的信息(Katariya、Vennapu 和 Shah,2021)。
- 密度泛函理论 (DFT) 和对接研究:DFT 计算和对接研究已被用于分析新化合物的抗菌活性,强调了理论和计算方法在新疗法评估中的重要性(Shahana 和 Yardily,2020)。
新型化合物的合成和表征
- 三唑并噻二嗪和三唑并噻二唑的合成:已经探索了合成含有 6-氯吡啶-3-基甲基部分的新化合物,一些化合物显示出有希望的抗菌和杀虫活性。这项研究突出了结构多样的化合物在各种生物应用中的潜力(Holla 等,2006)。
未来方向
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-1-6(3-12-8)9(14)13-4-7(11)5-13/h1-3,7H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQHKCBYTYUIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



